molecular formula C22H21ClN4O4 B12393745 Cereblon inhibitor 2

Cereblon inhibitor 2

Cat. No.: B12393745
M. Wt: 440.9 g/mol
InChI Key: JZFGEKDBVDHOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cereblon inhibitor 2 is a compound that targets cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. Cereblon is a substrate receptor of the E3 ubiquitin ligase complex, which is involved in the degradation of various proteins within the cell. By inhibiting cereblon, this compound can modulate the degradation of specific proteins, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cereblon inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary, but it generally includes the following steps:

    Formation of Intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.

    Coupling Reaction: The final step involves coupling the intermediates to form the desired this compound. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.

Chemical Reactions Analysis

Types of Reactions: Cereblon inhibitor 2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its activity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacokinetic properties.

Scientific Research Applications

Cereblon inhibitor 2 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the ubiquitin-proteasome system and the role of cereblon in protein degradation.

    Biology: Researchers use this compound to investigate the biological functions of cereblon and its interactions with other proteins.

    Medicine: The compound has potential therapeutic applications in treating diseases such as multiple myeloma and other cancers by modulating protein degradation pathways.

    Industry: this compound is used in the development of new drugs and therapeutic agents targeting the ubiquitin-proteasome system.

Mechanism of Action

Cereblon inhibitor 2 exerts its effects by binding to cereblon, a substrate receptor of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the degradation of specific proteins. The molecular targets of this compound include transcription factors such as Ikaros and Aiolos, which are involved in the regulation of gene expression and cell proliferation. By promoting the degradation of these proteins, this compound can inhibit the growth of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Cereblon inhibitor 2 is part of a class of compounds known as cereblon modulators. Similar compounds include:

    Thalidomide: An early cereblon modulator with immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A more potent derivative of thalidomide with enhanced anti-cancer activity.

    Pomalidomide: Another derivative with improved efficacy and reduced side effects compared to thalidomide.

Uniqueness: this compound is unique in its specific binding affinity and selectivity for cereblon. Compared to other cereblon modulators, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl]urea

InChI

InChI=1S/C22H21ClN4O4/c1-12-2-5-15(9-17(12)23)25-22(31)24-10-13-3-4-14-11-27(21(30)16(14)8-13)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29)

InChI Key

JZFGEKDBVDHOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl

Origin of Product

United States

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